Cas no 34598-49-7 (5-Bromo-2,3-dihydro-1H-inden-1-one)

5-Bromo-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable cyclic ketone structure with a reactive bromine substituent, enabling selective functionalization for the construction of complex heterocycles or bioactive molecules. The compound's rigid indane scaffold offers steric control in reactions, while the electron-withdrawing bromine enhances reactivity in cross-coupling and nucleophilic substitution processes. It is particularly valuable in medicinal chemistry for the development of pharmacophores targeting CNS disorders or inflammation. High purity grades ensure reproducibility in research applications.
5-Bromo-2,3-dihydro-1H-inden-1-one structure
34598-49-7 structure
Product Name:5-Bromo-2,3-dihydro-1H-inden-1-one
CAS No:34598-49-7
MF:C9H7BrO
MW:211.055281877518
MDL:MFCD00082718
CID:54273
PubChem ID:520695
Update Time:2025-06-11

5-Bromo-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoindan-1-one
    • 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE
    • 5-BROMOINDANONE
    • BUTTPARK 145\15-97
    • 1-Indanone, 5-bromo-
    • 5-bromo-2,3-dihydroinden-1-one
    • 5-Bromo-1-indanone
    • 1H-Inden-1-one,5-bromo-2,3-dihydro
    • 1-Indanone,5-bromo
    • 5-bromo-2,3-dihydro-1H-indene-1-one
    • 5-bromoindane-1-one
    • 5-bromo-indanone
    • 1H-Inden-1-one, 5-bromo-2,3-dihydro-
    • KSONICAHAPRCMV-UHFFFAOYSA-N
    • 5-Bromo indanone
    • zlchem 204
    • 5-bromo-1-oxoindane
    • PubChem8853
    • 5-bromo-indan-1-one
    • KSC226I0R
    • EBD6355
    • ZLC0009
    • BCP04452
    • Z318770638
    • SY001016
    • F8889-9239
    • W-202416
    • AM20040227
    • CS-W008687
    • 5-Bromo-1-indanone, 97%
    • DTXSID40334432
    • MFCD00082718
    • InChI=1/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H
    • AC-172
    • SCHEMBL27039
    • AKOS000121932
    • FT-0655497
    • HY-40190
    • FS-1029
    • A822312
    • 5-Bromoindan-1-one;5-Bromo-1-indanone
    • PB48767
    • FT-0602786
    • 34598-49-7
    • CHEMBL3092387
    • B2342
    • EN300-31220
    • DB-008453
    • 5-Bromo-2,3-dihydro-1H-inden-1-one
    • MDL: MFCD00082718
    • Inchi: 1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
    • InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(CCC=2C=1)=O
    • BRN: 2357199

Computed Properties

  • Exact Mass: 209.96800
  • Monoisotopic Mass: 209.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Odourless white powder
  • Density: 1.18 g/mL at 25 °C(lit.)
  • Melting Point: 124.0 to 129.0 deg-C
  • Boiling Point: 303.7°C at 760 mmHg
  • Flash Point: 120.2℃
  • Refractive Index: 1.5720 (estimate)
  • PSA: 17.07000
  • LogP: 2.57800
  • Solubility: Insoluble in water

5-Bromo-2,3-dihydro-1H-inden-1-one Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H315,H319,H332,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36-S36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R22; R36/37/38
  • Safety Term:S26;S36/37/39

5-Bromo-2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-Bromo-2,3-dihydro-1H-inden-1-one Pricemore >>

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5-Bromo-2,3-dihydro-1H-inden-1-one Production Method

5-Bromo-2,3-dihydro-1H-inden-1-one Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:34598-49-7)5-溴-1-茚酮
Order Number:LE2472743
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:34598-49-7)5-Bromo-2,3-dihydro-1H-inden-1-one
Order Number:A822312
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):265.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:34598-49-7)5-Bromo-1-indanone
Order Number:sfd244
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

5-Bromo-2,3-dihydro-1H-inden-1-one Related Literature

Additional information on 5-Bromo-2,3-dihydro-1H-inden-1-one

5-Bromo-2,3-dihydro-1H-inden-1-one (CAS No. 34598-49-7): An Overview of Its Synthesis, Properties, and Applications

5-Bromo-2,3-dihydro-1H-inden-1-one (CAS No. 34598-49-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a cyclohexene ring fused to a benzene ring. The presence of the bromine atom makes it an attractive building block for various chemical transformations and synthetic routes.

The synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one has been extensively studied and optimized over the years. One of the most common methods involves the bromination of 2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the brominated product with high regioselectivity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using catalytic amounts of transition metals or microwave-assisted synthesis.

The physical and chemical properties of 5-Bromo-2,3-dihydro-1H-inden-1-one are well-documented in the literature. It is a white crystalline solid with a melting point of approximately 60°C and is soluble in common organic solvents such as dichloromethane, ethanol, and acetone. The compound exhibits strong UV absorption due to the presence of the aromatic ring system and the carbonyl group. Its reactivity is influenced by the electron-withdrawing nature of the bromine atom, which can facilitate various chemical reactions such as nucleophilic substitution, elimination, and cross-coupling reactions.

In medicinal chemistry, 5-Bromo-2,3-dihydro-1H-inden-1-one has been explored as a potential lead compound for drug discovery. Its structural features make it suitable for modification to enhance biological activity or improve pharmacokinetic properties. For example, recent studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. One notable derivative is 5-bromoindirubin-3'-oxime, which has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs) and has shown promise in preclinical models of cancer.

The versatility of 5-Bromo-2,3-dihydro-1H-inden-1-one extends beyond medicinal applications. In materials science, it has been used as a precursor for the synthesis of functional polymers and organic semiconductors. The bromine atom can be readily replaced by other functional groups through cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling. These reactions allow for the preparation of a wide range of substituted indanones with tailored properties for specific applications.

Recent research has also focused on the use of 5-Bromo-2,3-dihydro-1H-inden-1-one in supramolecular chemistry. The ability to functionalize this compound with various moieties has led to the development of supramolecular assemblies with unique properties such as self-healing materials and stimuli-responsive systems. These assemblies often rely on non-covalent interactions such as hydrogen bonding, π-stacking, and metal-ligand coordination.

In conclusion, 5-Bromo-2,3-dihydro-1H-inden-1-one (CAS No. 34598-49-7) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, materials science, and supramolecular chemistry. Its unique molecular structure and reactivity make it an attractive building block for various chemical transformations and synthetic routes. Ongoing research continues to uncover new possibilities for its use in developing novel materials and therapeutic agents.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:34598-49-7)5-溴-1-茚酮
LE2472743
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:34598-49-7)5-Bromo-2,3-dihydro-1H-inden-1-one
A822312
Purity:99%
Quantity:500g
Price ($):265.0
Email